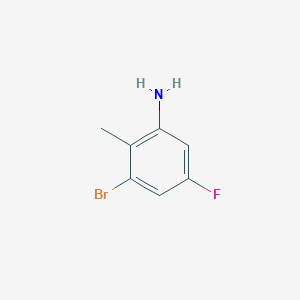

3-Bromo-5-fluoro-2-methylaniline

Descripción

Significance of Aniline (B41778) Derivatives in Organic Chemistry and Medicinal Chemistry Research

Aniline and its derivatives are fundamental structural motifs in organic chemistry. The amino group attached to a benzene (B151609) ring provides a reactive site for numerous chemical transformations, making anilines crucial starting materials and intermediates for dyes, polymers, and agrochemicals. acs.org In medicinal chemistry, the aniline scaffold is a common feature in a significant number of approved drugs. nih.govacs.org Its ability to form key interactions with biological targets has led to its incorporation into a wide range of therapeutic agents, including anticancer agents, antidepressants, and antibiotics. discoveryoutsource.com However, the aniline moiety can also be associated with metabolic instability and potential toxicities, as it can undergo metabolic processing that leads to reactive metabolites. nih.govacs.orgcresset-group.com This has spurred extensive research into developing aniline derivatives and isosteres with improved pharmacokinetic profiles and reduced adverse effects. nih.govacs.org

The Role of Halogenation (Bromine and Fluorine) in Modulating Molecular Properties and Reactivity

The introduction of halogen atoms, such as bromine and fluorine, onto an aniline ring is a powerful strategy for modulating a molecule's physicochemical properties and biological activity. tutorchase.comresearchgate.net This process, known as halogenation, can profoundly influence lipophilicity, metabolic stability, binding affinity, and bioavailability. discoveryoutsource.comtutorchase.com

Fluorine: As the most electronegative element, fluorine's incorporation can significantly alter the electronic properties of the aniline ring, often leading to increased metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. acs.orgnih.gov Fluorine substitution can also modulate the acidity (pKa) of the amino group and influence the conformation of the molecule, which can enhance binding to target proteins. discoveryoutsource.comacs.orgnih.gov Its small size allows for precise adjustments to a compound's properties without causing significant steric hindrance. discoveryoutsource.com

Bromine: The larger atomic size of bromine can introduce significant steric bulk, which can be strategically used to influence a drug's binding interactions and improve selectivity for its intended target. discoveryoutsource.com Bromine's polarizability can also affect a compound's solubility and permeability. discoveryoutsource.com Furthermore, bromine atoms can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in the stability of ligand-target complexes. researchgate.netacs.org

The combined presence of both fluorine and bromine in a molecule like 3-Bromo-5-fluoro-2-methylaniline offers a unique combination of these effects, providing medicinal chemists with a tool to fine-tune molecular properties. discoveryoutsource.com

Overview of Research Trajectories for Substituted Anilines

Current research on substituted anilines is following several key trajectories. One major focus is on the development of novel, selective, and efficient synthetic methodologies for their preparation. acs.org This includes the use of advanced catalytic systems and electrochemical methods to control the position and number of substituents on the aniline ring. acs.org Another significant trend is the quest for more sustainable and environmentally friendly production processes, including the exploration of bio-based alternatives to petroleum-derived anilines. researchandmarkets.com In the context of drug discovery, a major research direction is the design and synthesis of aniline isosteres—bioisosteric replacements that mimic the aniline core but possess improved metabolic stability and safety profiles. nih.govacs.orgcresset-group.com This involves replacing the aniline ring with other cyclic structures to mitigate the risks associated with reactive metabolite formation. nih.govacs.org

Contextualizing this compound within the Field of Polyhalogenated Aromatics Research

This compound is classified as a polyhalogenated aromatic compound, a category of molecules containing multiple halogen atoms attached to an aromatic system. wikipedia.org Research into polyhalogenated aromatics is diverse. While some compounds in this class, such as certain polychlorinated biphenyls (PCBs) and dioxins, are known for their environmental persistence and toxicity, others are valuable intermediates in chemical synthesis. mdpi.comnih.gov The study of compounds like this compound is driven by their utility as building blocks in constructing more complex molecules, particularly for the pharmaceutical industry. myskinrecipes.com Its specific substitution pattern—containing bromine, fluorine, and a methyl group—provides multiple reactive handles and a unique electronic and steric profile for further chemical modification. This positions it as a valuable tool for creating libraries of diverse compounds for drug discovery programs.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 502496-36-8 | myskinrecipes.comchemicalbook.comcalpaclab.com |

| Molecular Formula | C₇H₇BrFN | calpaclab.comuni.lu |

| Molecular Weight | 204.04 g/mol | calpaclab.com |

| IUPAC Name | This compound | uni.lu |

| Synonyms | 2-Amino-6-bromo-4-fluorotoluene | ambeed.com |

| Purity | ≥98% | calpaclab.com |

| Storage | Room temperature | calpaclab.com |

This table is interactive. Click on the headers to sort.

Predicted Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not publicly available, computational predictions provide valuable insights into its characteristics.

| Predicted Property | Value | Source |

| XlogP | 2.4 | uni.lu |

| Monoisotopic Mass | 202.9746 Da | uni.lu |

| Predicted CCS (Ų) [M+H]⁺ | 133.3 | uni.lu |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYSVUWIAUMZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372199 | |

| Record name | 3-bromo-5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-36-8 | |

| Record name | 3-Bromo-5-fluoro-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 5 Fluoro 2 Methylaniline

Retrosynthetic Analysis and Strategic Disconnections for 3-Bromo-5-fluoro-2-methylaniline Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen and carbon-bromine bonds, leading to several plausible synthetic strategies.

A primary disconnection of the C-N bond suggests an amination reaction of a corresponding bromofluorotoluene derivative. This places a significant precursor as 3-Bromo-5-fluoro-2-methyltoluene. Further disconnection of the C-Br bond in this precursor points towards the bromination of 3-fluoro-2-methyltoluene.

Alternatively, a disconnection of the C-Br bond in the target molecule leads to the precursor 3-fluoro-2-methylaniline (B146951). This simplifies the final step to a regioselective bromination. The feasibility of this step is a critical consideration in evaluating this pathway.

Another strategic approach involves manipulating the directing effects of substituents. For instance, a nitro group can be used to direct bromination and can subsequently be reduced to the desired amine. This suggests a precursor like 1-bromo-5-fluoro-2-methyl-3-nitrobenzene chemicalbook.com. This retrosynthetic strategy is often advantageous as the strong directing effect of the nitro group can provide high regioselectivity in the bromination step.

These disconnections highlight the key precursors and reactions that form the basis of the synthetic methodologies discussed in the following sections.

Exploration of Precursor Compounds and Starting Materials in Aniline (B41778) Functionalization

The synthesis of this compound relies on the availability and reactivity of key precursor molecules. The strategic introduction of the bromo, fluoro, methyl, and amino functionalities onto the aromatic ring can be achieved through various functionalization reactions of these precursors.

Synthesis from 3-Fluoro-2-methylaniline and Related Fluoro-Toluidines

A direct and convergent approach to this compound involves the regioselective bromination of 3-fluoro-2-methylaniline. In this precursor, the amino and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects is crucial for achieving the desired substitution pattern. The amino group is a powerful activating group and will strongly direct incoming electrophiles.

Bromination Strategies for Aromatic Systems

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound and its precursors, various bromination strategies can be employed.

Electrophilic aromatic bromination is the most common method. This typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or milder brominating agents such as N-Bromosuccinimide (NBS). The choice of brominating agent and reaction conditions can significantly influence the regioselectivity of the reaction, which is paramount when dealing with polysubstituted aromatic rings. For instance, the bromination of unprotected anilines can be achieved with high regioselectivity for the para-position using copper(II) bromide in ionic liquids beilstein-journals.org. While this specific example highlights para-bromination, it demonstrates that reaction conditions can be tailored to control the position of bromination.

The directing effects of the substituents already present on the aromatic ring are the primary determinants of the position of bromination. Activating groups, such as amino and methyl groups, direct the incoming electrophile to the ortho and para positions. Halogens are deactivating yet ortho-, para-directing. Therefore, in a molecule like 3-fluoro-2-methylaniline, the positions ortho and para to the strongly activating amino group are the most likely sites of bromination.

Ortho-Methylation and Amination Approaches

An alternative synthetic strategy involves the introduction of the methyl group at a later stage of the synthesis. This could involve the ortho-methylation of a suitable precursor, such as 3-bromo-5-fluoroaniline. However, the regioselective methylation of anilines at the ortho position can be challenging and may require specialized catalysts or directing groups.

Another approach is the amination of a pre-functionalized toluene derivative. For example, 3-Bromo-5-fluoro-2-methyltoluene could be nitrated and then reduced to introduce the amino group. More direct amination methods, such as Buchwald-Hartwig amination, could also be considered, although these are typically used for the formation of C-N bonds with aryl halides.

Direct Synthesis Routes for this compound

A common and effective direct synthesis route for this compound involves the reduction of a nitrated precursor.

Electrophilic Bromination of Fluorinated Anilines

The direct electrophilic bromination of a fluorinated aniline, such as 3-fluoro-2-methylaniline, represents a convergent approach to the target molecule. The powerful activating and ortho-, para-directing effect of the amino group would be the dominant factor in determining the position of the incoming bromine atom. However, achieving the desired regioselectivity to obtain the 3-bromo isomer can be challenging due to the presence of multiple activated positions on the aromatic ring. Careful control of reaction conditions, including the choice of brominating agent and solvent, is essential to favor the formation of the desired product.

A highly effective and documented direct synthesis route involves the reduction of a nitro-substituted precursor. Specifically, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene can be reduced to yield this compound in high yield chemicalbook.com. This method benefits from the strong directing effect of the nitro group in an earlier synthetic step, ensuring the correct placement of the bromine atom. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.

A general procedure for this reduction involves treating 1-bromo-5-fluoro-2-methyl-3-nitrobenzene with iron powder and ammonium chloride in a mixture of ethanol and water. The reaction mixture is heated at reflux for several hours to ensure complete conversion. This method is a classic and reliable way to reduce aromatic nitro compounds.

| Reactant | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-bromo-5-fluoro-2-methyl-3-nitrobenzene | Iron powder, Ammonium chloride | Ethanol, Water | 5 | 87.7 |

This synthetic approach provides a reliable and high-yielding pathway to this compound, leveraging the strategic use of a nitro group as a directing group and a precursor to the final amine functionality chemicalbook.com.

Nucleophilic Fluorination on Brominated Anilines

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto an aromatic ring. This typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. In the context of synthesizing fluorinated and brominated anilines, a potential strategy involves the nucleophilic fluorination of a di-brominated aniline precursor. The success of such a reaction is highly dependent on the activation of the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group are generally required to facilitate the attack of the nucleophilic fluoride.

The reactivity of fluoride as a nucleophile is often challenging due to its high electronegativity and strong solvation in protic solvents, which can diminish its nucleophilicity. To overcome these hurdles, anhydrous fluoride sources and polar aprotic solvents are commonly employed. Reagents like potassium fluoride (KF) or cesium fluoride (CsF) are frequently used, often in combination with phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt.

For a hypothetical precursor such as 3,5-dibromo-2-methylaniline, selective monofluorination at the 5-position would be challenging. The directing effects of the amino and methyl groups, both being activating, and the two bromine atoms would need to be carefully considered. The inherent basicity of the fluoride anion can also lead to undesired side reactions. Modern fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) and its analogues like Deoxofluor, are also employed for nucleophilic fluorination, although they are more commonly used for the deoxyfluorination of phenols and alcohols.

| Reagent System | Conditions | Application |

| KF or CsF | Polar aprotic solvent (e.g., DMSO, DMF), high temperatures | Halogen exchange (Halex) reactions on activated aryl halides |

| Tetrabutylammonium fluoride (TBAF) | Anhydrous conditions | Fluorination of aryl halides, often with enhanced reactivity |

| Deoxyfluorinating agents (e.g., DAST) | Anhydrous conditions | Primarily for converting hydroxyl groups to fluorides, but can be used for other nucleophilic fluorinations |

Multi-step Reaction Sequences for Positional Control

Due to the directing effects of substituents on the aromatic ring, direct halogenation and amination of a simple toluene or aniline precursor would not yield the desired this compound isomer with high selectivity. Therefore, multi-step synthetic sequences are essential for ensuring the correct placement of each functional group. These sequences often involve the use of protecting groups and a carefully planned order of nitration, halogenation, reduction, and diazotization/substitution reactions.

A documented synthesis of this compound starts from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene chemicalbook.com. In this final step, the nitro group is reduced to an amine, a common and effective strategy. The synthesis of the nitroaromatic precursor itself would involve a multi-step pathway to install the substituents in the correct positions.

A representative multi-step approach for a similarly substituted aniline, 3-bromo-5-trifluoromethylaniline, illustrates the principles of positional control google.com. This synthesis begins with 4-bromo-2-trifluoromethylaniline and proceeds through the following sequence:

Acetylation: The amino group is protected as an acetanilide. This is a crucial step as it moderates the activating effect of the amine and directs subsequent electrophilic substitution.

Nitration: The acetanilide is nitrated. The acetylamino group directs the incoming nitro group to the para position.

Deacetylation: The acetyl group is removed to regenerate the free amine.

Deamination: The original amino group is removed via a diazotization reaction followed by reduction.

Reduction: The newly introduced nitro group is reduced to afford the final aniline product.

Table 2.3.3: Example of a Multi-step Synthesis for Positional Control

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride (B1165640) | Protection of the amino group and directing subsequent substitution |

| 2 | Nitration | Nitric acid, Sulfuric acid | Introduction of a nitro group at a specific position |

| 3 | Deacetylation | Acid or base hydrolysis | Deprotection of the amino group |

| 4 | Deamination | Sodium nitrite (B80452), acid, reducing agent | Removal of an amino group |

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. For the synthesis of complex molecules like this compound, catalytic approaches for C-N bond formation and regioselective halogenation are particularly valuable.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination Precursors)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used for the synthesis of arylamines from aryl halides or triflates wikipedia.orgrug.nlyoutube.com. This reaction offers a significant advantage over traditional methods, such as nucleophilic aromatic substitution or reductive amination, due to its broad functional group tolerance and applicability to a wide range of substrates wikipedia.org.

In the synthesis of precursors for this compound, the Buchwald-Hartwig reaction could be employed to introduce the amino group at a late stage. For example, a precursor such as 1,3-dibromo-5-fluoro-2-methylbenzene could potentially be selectively aminated. The choice of palladium catalyst, and particularly the phosphine ligand, is crucial for achieving high yields and selectivity youtube.com. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, have been developed to enhance the efficiency of the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination youtube.com.

A patent for the synthesis of a related compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, utilizes a palladium-catalyzed reaction between a brominated precursor and tert-butyl carbamate, followed by deprotection, demonstrating the industrial applicability of this methodology for constructing complex anilines google.com. The use of ammonia equivalents, such as benzophenone imine or lithium bis(trimethylsilyl)amide, has also been developed to overcome the challenges associated with using ammonia directly as a coupling partner wikipedia.org.

Table 2.4.1: Key Components of Buchwald-Hartwig Amination Systems

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BINAP, DavePhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle youtube.comnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine and facilitates the catalytic cycle |

Metal-mediated Halogenation Reactions

Achieving regioselective halogenation of anilines and their precursors is a significant challenge due to the strong activating and ortho-, para-directing nature of the amino group nih.gov. Direct bromination of an aniline often leads to polybromination and a mixture of isomers. Metal-mediated and catalyzed reactions offer a powerful tool for controlling the position of halogenation.

Palladium-catalyzed C-H activation/halogenation has emerged as a strategy to introduce halogens at positions that are not easily accessible through classical electrophilic substitution. For instance, Pd(II)-catalyzed meta-C–H bromination of aniline derivatives has been reported, using directing groups to guide the catalyst to the desired position nih.gov. This approach overcomes the inherent ortho/para selectivity of electrophilic bromination.

Copper-mediated halogenation provides another valuable method. For example, the use of copper(II) bromide in ionic liquids has been shown to achieve highly regioselective para-bromination of unprotected anilines beilstein-journals.org. The reaction conditions, including the choice of solvent and catalyst, are critical for controlling the selectivity. A practical procedure for the regioselective bromination of anilines has also been developed using CuSO₄·5H₂O, NaBr, and Na₂S₂O₈, which provides good yields of the monobrominated product thieme-connect.com. These methods could be applied to a fluoro-methylaniline precursor to introduce the bromine atom at the desired position.

Table 2.4.2: Examples of Metal-Mediated Halogenation

| Metal Catalyst/Reagent | Halogen Source | Selectivity | Reference |

|---|---|---|---|

| Pd(OAc)₂ | N-bromophthalimide (NBP) | meta-C–H bromination (with directing group) | nih.gov |

| CuBr₂ | CuBr₂ | para-bromination | beilstein-journals.org |

Novel Synthetic Route Development and Optimization for Enhanced Yield and Selectivity

The development of new synthetic routes for complex molecules like this compound is driven by the need for improved efficiency, higher yields, better selectivity, and increased sustainability. Research in this area focuses on discovering novel reaction pathways and optimizing existing ones.

Optimization of reaction conditions is a critical aspect of synthetic route development. This can involve screening different catalysts, ligands, solvents, bases, and temperatures to maximize the yield of the desired product while minimizing the formation of byproducts. For instance, in the selective hydrogenation of halogenated nitroaromatics to haloanilines, a key transformation in aniline synthesis, careful control of reaction conditions is crucial to prevent dehalogenation acs.org. Continuous flow chemistry is one approach that allows for precise control over reaction parameters, often leading to improved yields and safety acs.org.

Green Chemistry Principles in the Synthesis of Halogenated Anilines

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including halogenated anilines, to minimize environmental impact and improve safety. This involves the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic processes, and the reduction of waste.

In the context of halogenated aniline synthesis, several green chemistry approaches are relevant:

Catalytic Hydrogenation: The reduction of nitroarenes is a key step in aniline synthesis. Using catalytic hydrogenation with recyclable catalysts is a greener alternative to stoichiometric reducing agents like iron or tin, which generate large amounts of metal waste acs.orgnih.gov. Research focuses on developing highly selective catalysts that can reduce the nitro group without causing dehalogenation, thus improving atom economy acs.org.

Alternative Solvents and Reaction Conditions: The use of safer, more environmentally benign solvents, such as water or bio-derived solvents, is a core principle of green chemistry. The use of ionic liquids for regioselective halogenation is one such example beilstein-journals.org. Furthermore, developing reactions that can be performed under milder conditions (lower temperature and pressure) reduces energy consumption. Researchers have developed electrochemical methods for reducing nitroarenes to anilines at room temperature and pressure, which, if powered by renewable electricity, could significantly reduce the environmental footprint of aniline production.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. This includes using catalytic reagents instead of stoichiometric ones and designing reactions that minimize the formation of byproducts. For example, PEG-assisted halogenation of anilines using N-halosuccinimides (NXS) under solvent-free grinding conditions is an efficient and environmentally friendly method that offers high yields and selectivity beilstein-journals.org.

Table 2.5.1: Green Chemistry Approaches in Halogenated Aniline Synthesis

| Green Chemistry Principle | Application/Method | Benefit |

|---|---|---|

| Use of Catalysis | Selective catalytic hydrogenation of nitroarenes | Reduced metal waste, higher selectivity acs.orgnih.gov |

| Safer Solvents/Conditions | Halogenation in ionic liquids; electrochemical reduction | Reduced use of volatile organic compounds, lower energy consumption beilstein-journals.org |

Process Intensification and Scale-Up Considerations

The translation of a synthetic route from a laboratory setting to an industrial scale is a complex undertaking that requires careful consideration of numerous factors beyond simple stoichiometric increases. For a molecule such as this compound, which likely involves multi-step synthesis including potentially hazardous reactions like nitration and energetic reductions, a thorough process intensification and scale-up strategy is paramount.

A key synthetic route to substituted anilines involves the reduction of the corresponding nitroarene. The scale-up of such reductions, which are often highly exothermic, presents significant safety and control challenges. Traditional batch reactors, while versatile, can suffer from poor heat and mass transfer, leading to potential thermal runaway events and inconsistent product quality.

Continuous Flow Synthesis: A Paradigm Shift for Safety and Efficiency

Process intensification through continuous flow chemistry offers a compelling solution to many of the challenges associated with large-scale batch production of anilines. Continuous flow reactors, such as Packed Bed Reactors (PBRs) and Continuous Stirred Tank Reactors (CSTRs), provide superior control over reaction parameters, enhanced safety, and improved product consistency.

Recent research has demonstrated the successful application of continuous flow for the transfer hydrogenation of nitroarenes to anilines using supported copper nanoparticles. This method avoids the use of high-pressure hydrogen gas and precious metal catalysts, making it an environmentally benign and cost-effective option. In one study, a packed bed reactor loaded with a copper-on-Celite catalyst achieved over 99% conversion of nitrobenzene for up to 145 hours of continuous operation. The scalability of this process was demonstrated by increasing the reactor size, with a residence time of approximately 7 minutes providing full conversion and selectivity across different reactor volumes.

For the synthesis of this compound, a similar continuous reduction of a suitable nitro-precursor could be envisaged. The enhanced heat transfer characteristics of flow reactors would effectively dissipate the heat generated during the exothermic reduction, minimizing the risk of side reactions and ensuring a safer process.

Data from a Continuous Flow Nitroarene Reduction Study:

| Catalyst Loading (mg) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) |

|---|---|---|---|

| 150 | 0.05 | - | 70 |

| 250 | 0.05 | - | 97 |

| 250 | 0.03 | 5.85 | 100 |

Continuous Stirred Tank Reactors (CSTRs) for Robust Production

CSTRs are another cornerstone of continuous manufacturing, particularly valuable in pharmaceutical and fine chemical synthesis. kjhil.comrsc.org They offer excellent mixing, can handle solid slurries, and have well-understood principles for scale-up. For multi-step syntheses, a cascade of CSTRs can be employed to create a pseudo-plug flow environment, allowing for precise control over reaction times and intermediate concentrations. rsc.org

In the context of producing this compound, a CSTR cascade could be utilized for various stages, including the initial nitration or bromination steps, as well as the final reduction. The ability to maintain steady-state operation ensures consistent product quality and yield, a critical factor in pharmaceutical intermediate manufacturing. kjhil.com The benefits of transitioning from batch to continuous manufacturing using CSTRs can be substantial, with reports of up to a 31% increase in yield, a 70% reduction in cost, and an 80% decrease in energy consumption. rsc.org

Key Considerations for Scale-Up of Halogenated Aniline Synthesis:

The synthesis of polysubstituted anilines often involves a sequence of reactions, each with its own set of scale-up challenges. For instance, the regioselective bromination of an aniline derivative is a critical step that can be influenced by solvent effects and reaction temperature. In a non-polar solvent like carbon disulfide, the formation of the electrophilic bromine species is slower, which can help in controlling the extent of bromination. However, the high reactivity of the aniline ring, activated by the amino group, can still lead to multiple substitutions.

To achieve mono-bromination, a common industrial strategy involves the temporary protection of the amino group as an acetanilide. This reduces the activating effect of the nitrogen lone pair, allowing for more controlled electrophilic substitution. The subsequent hydrolysis of the amide reveals the desired mono-brominated aniline. This multi-step approach, while adding complexity, is often necessary to achieve the desired regioselectivity on a large scale.

Process Analytical Technology (PAT) for Real-Time Control

Regardless of the reactor technology employed, the implementation of Process Analytical Technology (PAT) is crucial for successful scale-up and process control. PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters and quality attributes in real-time. This data-rich approach allows for immediate adjustments to maintain optimal reaction conditions, ensuring consistent product quality and preventing batch failures.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 5 Fluoro 2 Methylaniline

Reactivity of the Amino Group in 3-Bromo-5-fluoro-2-methylaniline

The amino group (-NH2) of this compound is a key functional group that dictates a significant portion of its chemical behavior. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The methyl group at the ortho position provides some steric hindrance, while the electron-withdrawing fluorine and bromine atoms at the meta and para positions, respectively, decrease the electron density of the benzene (B151609) ring and the basicity of the amino group.

Acylation and Alkylation Reactions

The amino group of anilines readily undergoes acylation with reagents like acetic anhydride (B1165640) to form the corresponding N-acetylaniline. This reaction is often employed to protect the amino group during other transformations. For instance, 3-fluoro-2-methylaniline (B146951) can be acetylated with acetic anhydride to produce 3-fluoro-2-methyl-N-acetylaniline. Similarly, 4-bromo-2-trifluorotoluidine can be acetylated using acetic acid and acetic anhydride. google.com

Alkylation of the amino group can also be achieved. For example, difluoroalkylation of anilines can be accomplished using photoinduced methods, yielding difluoroalkyl anilines. acs.org

Diazotization and Sandmeyer Reactions

The amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the aniline (B41778) with a source of nitrous acid, such as a mixture of sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

One of the most important transformations of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a variety of substituents, including halogens (Cl, Br, I), cyano (-CN), or hydroxyl (-OH) groups. This reaction provides a powerful tool for introducing a wide range of functionalities onto the aromatic ring. While specific examples for this compound are not detailed in the provided search results, the general principles of diazotization and Sandmeyer reactions are well-established for substituted anilines. acs.org For instance, substituted anilines can be converted to their corresponding diazonium salts in high yields. acs.org These diazonium salts can then be utilized in subsequent synthetic steps. acs.org

Condensation Reactions and Heterocycle Formation

The amino group of this compound can participate in condensation reactions with various carbonyl compounds to form imines or Schiff bases. These reactions can be precursors to the synthesis of heterocyclic compounds. For example, the condensation of 1,2-diamino-3-methyl-4-methylaminobenzene with 4,4′-dibromo-benzil leads to the formation of a quinoxaline (B1680401) derivative.

Nucleophilic Substitution at the Amine Functionality

While the amino group itself is a nucleophile, it can also be the site of nucleophilic substitution, although this is less common for primary anilines. More relevant is the nucleophilic character of the amine, which allows it to attack electrophilic centers. For instance, the synthesis of certain sirtuin 6 (SIRT6) activators involves using 5-bromo-4-fluoro-2-methylaniline (B104819) as a key intermediate, highlighting its role in the formation of more complex molecules. ossila.com

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi) with the Bromide Moiety

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the construction of complex molecular architectures. The bromine substituent in this compound makes it an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is widely used to form biaryl linkages. libretexts.orgnih.gov The reaction is tolerant of a wide range of functional groups and has been successfully applied to unprotected ortho-bromoanilines, providing good to excellent yields. nih.gov The reactivity of the halide in Suzuki coupling generally follows the trend: I > OTf > Br >> Cl. wikipedia.org The mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromoaniline | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 95% | nih.gov |

| 4-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl2 | K3PO4 | Water (Kolliphor EL) | 91% | unimib.it |

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes, often with high trans selectivity. organic-chemistry.org Various palladium catalysts and reaction conditions have been developed to broaden the scope of this reaction. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The reaction can often be carried out under mild conditions. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh3)4 | CuI | Et3N | Benzene | 90% | wikipedia.org |

| 5-Bromoindole | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | DMF | 85% | researchgate.net |

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. It is a versatile method for forming carbon-carbon bonds. While specific examples with this compound are not provided, the general utility of Negishi coupling for aryl bromides is well-established. For instance, it has been used for the synthesis of tryptophan regioisomers. researchgate.net

Lithiation and Grignard Reagent Formation

The presence of a bromine atom on the aromatic ring of this compound suggests the potential for metal-halogen exchange to form organometallic reagents, such as organolithium or Grignard reagents. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds.

Lithiation: Treatment of aryl bromides with strong organolithium bases, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures can lead to a bromine-lithium exchange. For this compound, this would theoretically yield 3-lithio-5-fluoro-2-methylaniline. However, the presence of the acidic amine (-NH2) group complicates this reaction, as the organolithium reagent would preferentially deprotonate the amine to form a lithium anilide. To achieve lithiation at the C-Br bond, protection of the amine group, for instance by converting it to a non-acidic group like a tertiary amine or an amide, would be a necessary prerequisite.

Grignard Reagent Formation: The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. googleapis.com For this compound, this would involve reacting it with magnesium turnings in an ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding Grignard reagent, 3-(magnesiobromo)-5-fluoro-2-methylaniline. Similar to lithiation, the acidic proton of the amine group can interfere with the formation and stability of the Grignard reagent by protonating it. Therefore, protection of the amino group is generally required for successful Grignard reagent synthesis.

Nucleophilic Aromatic Substitution with Bromide as Leaving Group

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr), the reaction can proceed if the aromatic ring is activated by strongly electron-withdrawing groups. In this compound, the fluorine atom and, to a lesser extent, the bromine atom are electron-withdrawing. However, the amino and methyl groups are electron-donating, which generally disfavors SNAr.

Despite this, the C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions, which are a modern and more versatile alternative to SNAr for functionalizing aryl halides. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the substitution of the bromine atom with a wide variety of functional groups. For instance, the positional isomer 5-Bromo-4-fluoro-2-methylaniline is known to undergo cross-coupling reactions at the bromide substituent. ossila.com It is highly probable that this compound would exhibit similar reactivity, serving as a valuable building block in the synthesis of complex molecules. myskinrecipes.com

Reactivity of the Fluorine Substituent

The reactivity of the fluorine atom in aryl fluorides is distinct from that of other halogens, often being the most or least reactive depending on the reaction mechanism.

Nucleophilic Aromatic Substitution (SNAr) on the Fluoride (B91410) Group

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. google.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. Fluorine, being the most electronegative halogen, is highly effective at stabilizing this intermediate through its strong inductive effect, which can make it a better leaving group than bromine or chlorine in activated systems. nih.gov

For an SNAr reaction to occur on this compound with fluoride as the leaving group, the ring needs to be sufficiently activated. The reactivity of the positional isomer 5-Bromo-4-fluoro-2-methylaniline, which is known to undergo nucleophilic aromatic substitution on the fluoride group, suggests that the target compound could also participate in such reactions under appropriate conditions. ossila.com The presence of additional activating groups, or reaction with very strong nucleophiles, would facilitate this transformation.

C-F Activation and Functionalization Strategies

Direct C-F bond activation is a challenging but increasingly important area of research due to the prevalence of organofluorine compounds in pharmaceuticals and materials science. This typically requires transition metal catalysts that can insert into the strong C-F bond. While specific studies on C-F activation of this compound are not prevalent, general strategies for the functionalization of fluoroaromatics could be applied. These often involve low-valent transition metal complexes (e.g., of nickel, palladium, or rhodium) in the presence of specific ligands and stoichiometric reagents to facilitate the cleavage of the C-F bond and subsequent functionalization.

Electrophilic Aromatic Substitution Patterns on the Ring System

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. iitd.ac.in The regiochemical outcome is determined by the directing effects of the substituents already present. In this compound, the substituents have competing effects:

Amino group (-NH2): Strongly activating and ortho, para-directing.

Methyl group (-CH3): Weakly activating and ortho, para-directing.

Fluorine (-F) and Bromine (-Br): Deactivating but ortho, para-directing.

Position 4: This position is para to the amino group and ortho to the methyl group, making it highly activated.

Position 6: This position is ortho to the amino group.

Given the strong activating and directing effect of the amino group, electrophilic substitution is most likely to occur at position 4. The fluorine at position 5 will also influence the electron density, but the directing effect of the amino group is expected to be the determining factor.

Comparative Reactivity Studies with Positional Isomers and Analogs

The reactivity of this compound can be better understood by comparing it to its positional isomers and other analogs. The relative positions of the functional groups significantly impact the electronic and steric environment of the aromatic ring, leading to different reactivities.

A comparison with its isomer, 5-Bromo-4-fluoro-2-methylaniline , highlights the importance of substituent placement. In this isomer, the fluorine atom is ortho to the activating methyl group and meta to the amino group, while the bromine is meta to the methyl group and para to the amino group. This isomer is known to undergo both cross-coupling at the C-Br bond and SNAr at the C-F bond. ossila.com

Another relevant isomer is 3-Bromo-2-fluoro-5-methylaniline . nih.gov Here, the fluorine is ortho to the bromine, which could influence its reactivity through steric and electronic effects.

The analog 3-Bromo-5-methylaniline lacks the fluorine atom. Its chemistry is dominated by the interplay between the amino, methyl, and bromo groups. ontosight.ai The absence of the highly electronegative fluorine atom makes the ring more susceptible to electrophilic attack compared to its fluorinated counterpart.

By studying these and other related structures, a more complete picture of the chemical behavior of this compound can be established, aiding in its application as a versatile intermediate in organic synthesis.

Interactive Data Table of Isomers and Analogs

| Compound Name | CAS Number | Molecular Formula | Key Reactivity Features (Inferred or Documented) |

| This compound | 502496-36-8 | C₇H₇BrFN | Potential for lithiation/Grignard (with -NH2 protection), C-Br cross-coupling, potential for SNAr at C-F. EAS likely at C4. |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | C₇H₇BrFN | Undergoes C-Br cross-coupling and SNAr at C-F. ossila.com |

| 3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8 | C₇H₇BrFN | Proximity of halogens may influence reactivity. |

| 3-Bromo-5-fluoro-4-methylaniline | 207110-35-8 | C₇H₇BrFN | Different steric and electronic environment due to methyl group position. |

| 3-Bromo-5-methylaniline | 13488-83-2 | C₈H₁₀BrN | Susceptible to nucleophilic substitution at C-Br; EAS directed by -NH2 and -CH3. ontosight.ai |

| 3-Bromo-5-chloro-2-methylaniline | 1634932-84-7 | C₇H₇BrClN | Comparison of F vs. Cl reactivity in SNAr. |

Influence of Halogen Position on Reactivity

The positions of the bromine and fluorine atoms on the aniline ring are critical in determining the molecule's reactivity, primarily in electrophilic aromatic substitution reactions. The amino group (-NH₂) is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. rsc.orglibretexts.orglibretexts.org However, the presence of halogen and methyl substituents modulates this directing influence.

The cumulative effect of these substituents on the electron density of the aromatic ring can be predicted by considering their individual contributions. The amino group strongly activates the ortho (C2, C6) and para (C4) positions. The methyl group at C2 further activates the ring, particularly the adjacent C6 position. Conversely, the bromo and fluoro substituents at C3 and C5, respectively, are electron-withdrawing through their inductive effects, thus deactivating the ring to some extent. libretexts.org

The directing effects of the substituents are additive. The powerful amino group directs incoming electrophiles to the C4 and C6 positions. The methyl group at C2 also directs towards the C4 (para) and C6 (ortho) positions. The halogens at C3 and C5 also exert their ortho, para-directing influence. For the bromine at C3, the ortho positions are C2 and C4, and the para position is C6. For the fluorine at C5, the ortho positions are C4 and C6, and the para position is C2. Therefore, both the C4 and C6 positions are activated by the concerted directing effects of the amino, methyl, and halogen groups.

However, the relative reactivity of the C4 and C6 positions will be influenced by a combination of electronic and steric factors. The C6 position is ortho to the activating amino and methyl groups, which should strongly favor electrophilic attack. The C4 position is para to the amino group and ortho to the bromo and fluoro groups. While electronically activated, the steric hindrance around the C6 position, being flanked by the amino and methyl groups, might favor substitution at the C4 position.

A qualitative comparison of the expected reactivity of different halogenated methylanilines is presented in the table below, based on general principles of substituent effects.

| Compound | Predicted Relative Reactivity | Major Electrophilic Substitution Product(s) |

| 2-Methylaniline | High | 4-substituted and 6-substituted products |

| 3-Bromo-2-methylaniline | Moderate | 4-substituted and 6-substituted products |

| 5-Fluoro-2-methylaniline | Moderate | 4-substituted and 6-substituted products |

| This compound | Lower than monosubstituted counterparts | Primarily 4-substituted and/or 6-substituted products |

This table is based on established principles of chemical reactivity and is for illustrative purposes. Actual experimental outcomes may vary.

Steric and Electronic Effects of Methyl, Fluoro, and Bromo Groups

The chemical behavior of this compound is a direct consequence of the interplay between the steric and electronic properties of its substituents.

Electronic Effects:

The electronic effects of the substituents can be dissected into inductive and resonance effects.

Amino Group (-NH₂): Strongly electron-donating through resonance (+R) and electron-withdrawing through induction (-I). The resonance effect is dominant, making it a powerful activating group. rsc.org

Methyl Group (-CH₃): Weakly electron-donating through induction (+I) and hyperconjugation, thus activating the ring. minia.edu.eg

Steric Effects:

Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving this compound. wikipedia.org

The methyl group at the C2 position presents significant steric bulk ortho to the amino group. This can hinder the approach of reagents to the C6 position and may also influence the conformation of the amino group. The "ortho effect" is a well-documented phenomenon where ortho-substituents can sterically inhibit the resonance of an adjacent group with the aromatic ring, potentially altering its directing ability and basicity. youtube.com

The bromine atom at C3 is larger than the fluorine atom at C5, contributing more significantly to steric crowding on its side of the molecule.

The steric environment around the potential reaction sites (C4 and C6) is a key determinant of the product distribution in substitution reactions. The C6 position is flanked by the amino and methyl groups, making it sterically more hindered than the C4 position. Therefore, even though the C6 position might be electronically favored in some cases, the steric hindrance could lead to a preference for substitution at the less encumbered C4 position.

The following table summarizes the key steric and electronic properties of the substituents in this compound.

| Substituent | Position | Electronic Effect (Inductive, Resonance) | Steric Effect |

| -NH₂ | 1 | -I, +R (overall activating) | Moderate |

| -CH₃ | 2 | +I (weakly activating) | Significant |

| -Br | 3 | -I, +R (overall deactivating) | Moderate |

| -F | 5 | -I, +R (overall deactivating) | Small |

This table provides a qualitative summary of the expected effects.

Computational Chemistry and Theoretical Studies of 3 Bromo 5 Fluoro 2 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the arrangement of electrons and the nature of chemical bonds within the 3-Bromo-5-fluoro-2-methylaniline molecule. These calculations provide a quantitative description of its structure and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These studies involve calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. The resulting data reveals the most stable three-dimensional conformation of the molecule. For instance, the planarity of the benzene (B151609) ring and the orientation of the methyl, amino, bromo, and fluoro substituents are precisely determined. The total energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Value (Å or °) |

|---|---|

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-N bond length | ~1.40 Å |

| C-Br bond length | ~1.90 Å |

| C-F bond length | ~1.36 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-N-H bond angle | ~113° |

| C-C-Br bond angle | ~120° |

Note: The data in this table is representative of typical values obtained for similar aromatic compounds through DFT calculations and serves as an illustrative example.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

This analysis allows for the calculation of several key quantum chemical descriptors that quantify the molecule's charge transfer properties and reactivity. These include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S). mdpi.comresearchgate.net These parameters help in understanding how this compound will interact with other chemical species.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) | Formula |

|---|---|---|

| HOMO Energy | -5.8 eV | - |

| LUMO Energy | -0.9 eV | - |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | ELUMO - EHOMO |

| Ionization Potential (I) | 5.8 eV | -EHOMO |

| Electron Affinity (A) | 0.9 eV | -ELUMO |

| Electronegativity (χ) | 3.35 eV | (I + A) / 2 |

| Global Hardness (η) | 2.45 eV | (I - A) / 2 |

Note: The values presented are illustrative and represent typical results derived from DFT calculations for similar halogenated anilines.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for predicting the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an ESP map, regions of negative potential, typically colored red or yellow, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map would show significant negative potential around the highly electronegative nitrogen and fluorine atoms, making these sites likely targets for electrophiles. The amine group's lone pair of electrons contributes significantly to a nucleophilic region. In contrast, a region of positive electrostatic potential, known as a sigma-hole, is expected on the bromine atom along the extension of the C-Br bond, making it a potential site for interaction with nucleophiles or Lewis bases. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. researchgate.netnih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus. Comparing the calculated shifts with experimental data serves as a stringent test for the accuracy of the computed molecular structure. For example, experimental ¹H NMR data for this compound shows signals at δ 6.60 (dd), 6.42 (dd), 5.54 (bs), and 2.09 (s) ppm. chemicalbook.com A successful computational model would reproduce these shifts with minimal deviation.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration of the molecule can also be calculated. This theoretical vibrational spectrum can be compared with experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, N-H bending, or C-Br stretching, thereby confirming the structural details obtained from geometry optimization. researchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a way to study its dynamic behavior in an explicit solvent environment over time. In an MD simulation, the motions of the this compound molecule and a large number of surrounding solvent molecules (e.g., water) are calculated by solving Newton's equations of motion. This approach offers valuable insights into how the solute interacts with the solvent, the structure of the solvation shell, and the dynamics of hydrogen bonding between the amine group and solvent molecules. Such simulations are essential for understanding the molecule's behavior in solution, which is its natural environment for most chemical reactions and biological processes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for aniline (B41778) derivatives. nih.govresearchgate.net These approaches are invaluable for predicting the behavior of new molecules, thereby prioritizing synthetic efforts and reducing the need for extensive experimental testing.

A typical QSAR/QSPR study for an aniline derivative like this compound would involve the calculation of various molecular descriptors. nih.govnih.gov These descriptors are numerical values that encode different aspects of the molecule's structure and can be categorized as electronic, steric, hydrophobic, and topological, among others. For instance, electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.eduucsb.edu Hydrophobicity, often represented by logP (the logarithm of the partition coefficient between octanol and water), is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Once a set of descriptors is calculated for a series of related aniline compounds, statistical methods are employed to build a mathematical model. Techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are commonly used to establish a correlation between the descriptors and the activity or property of interest. nih.govresearchgate.net For example, a QSAR model could predict the toxicity of substituted anilines based on descriptors like the Hammett sigma constant (an electronic parameter) and hydrogen bonding capacity. nih.gov

The table below presents a hypothetical set of molecular descriptors that would be relevant in a QSAR or QSPR study of this compound. These values are illustrative and would typically be calculated using specialized computational chemistry software.

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound |

|---|---|---|

| Electronic | HOMO Energy | -5.85 eV |

| Electronic | LUMO Energy | -0.95 eV |

| Electronic | Dipole Moment | 2.10 D |

| Steric | Molecular Weight | 204.04 g/mol |

| Steric | Van der Waals Volume | 115.5 ų |

| Hydrophobic | LogP | 3.25 |

| Topological | Topological Polar Surface Area (TPSA) | 26.02 Ų |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net For this compound, these methods can provide detailed insights into reaction pathways, transition states, and the influence of substituents on reactivity, which are often difficult to probe experimentally.

Aniline and its derivatives typically undergo electrophilic substitution reactions, with the amino group being a strong activator and ortho-, para-director. testbook.combyjus.com However, the electronic properties of the bromine and fluorine atoms, as well as the steric hindrance from the methyl group in this compound, would modulate the regioselectivity and rate of such reactions.

A computational study of an electrophilic substitution reaction, such as bromination, on this compound would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), the electrophile (e.g., Br+), reaction intermediates (sigma complexes), and the final product(s) are optimized to find their lowest energy conformations.

Transition State Search: The transition state structure for each step of the reaction is located. This is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By comparing the activation energies for electrophilic attack at the different possible positions on the aromatic ring, the most likely reaction pathway can be identified. For this compound, the primary positions for electrophilic attack would be C4 and C6, ortho and para to the activating amino group.

The following table provides hypothetical calculated energy values for the electrophilic bromination of this compound at the C4 and C6 positions. These values are illustrative of the data that would be generated in such a computational study.

| Reaction Pathway | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Attack at C4 | Reactants | 0.0 |

| Attack at C4 | Transition State 1 (TS1) | +15.2 |

| Attack at C4 | Sigma Complex (Intermediate) | +5.8 |

| Attack at C4 | Transition State 2 (TS2) | +8.1 |

| Attack at C4 | Product | -10.5 |

| Attack at C6 | Reactants | 0.0 |

| Attack at C6 | Transition State 1 (TS1) | +18.7 |

| Attack at C6 | Sigma Complex (Intermediate) | +9.3 |

| Attack at C6 | Transition State 2 (TS2) | +11.5 |

| Attack at C6 | Product | -8.2 |

Based on these hypothetical data, the activation energy for the attack at the C4 position (15.2 kcal/mol) is lower than that for the attack at the C6 position (18.7 kcal/mol). This would suggest that the formation of the C4-substituted product is kinetically favored. Such computational insights are crucial for understanding and predicting the outcomes of organic reactions.

Role as a Key Synthetic Building Block for Complex Organic Molecules

The strategic arrangement of functional groups on the this compound ring renders it a potent building block for complex organic synthesis. The presence of both electron-withdrawing halogens (bromine and fluorine) and an electron-donating methyl group allows for the fine-tuning of the electronic properties of the aromatic ring, a crucial aspect in drug design and the development of specialty materials. leapchem.com Its utility is demonstrated in its application as a foundational intermediate for a range of high-value chemicals. leapchem.com

The primary amino group and the bromine atom act as synthetic handles, allowing for sequential, site-specific modifications. The amino group can be readily converted into a variety of other functional groups or used in coupling reactions, while the bromine atom is perfectly suited for transition-metal-catalyzed cross-coupling reactions. leapchem.com This dual reactivity is fundamental to its role in building complex scaffolds for active pharmaceutical ingredients (APIs) and advanced materials. chembuyersguide.com

| Property | Value |

|---|---|

| CAS Number | 502496-36-8 |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol chembuyersguide.com |

| Synonyms | 3-Bromo-5-fluoro-2-methylbenzenamine, 2-Amino-6-bromo-4-fluorotoluene ambeed.comkeyingchemical.com |

Synthesis of Nitrogen-Containing Heterocycles and Aniline Derivatives

The aniline moiety within this compound is a classical precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. The amino group can participate in cyclization reactions to form fused ring systems, while its reactivity can be tailored for the construction of various aniline derivatives.

Indazoles are a prominent class of nitrogen-containing heterocycles with significant pharmacological applications. While direct synthesis examples starting from this compound are not prevalent in the surveyed literature, its structural analogs are key precursors. For instance, a closely related compound, 3-fluoro-2-methylaniline (B146951), is used to synthesize 5-bromo-4-fluoro-1H-indazole through a three-step process involving bromination, a ring-closure reaction, and subsequent deprotection. leapchem.com This synthetic route highlights the utility of the substituted aniline framework in forming the indazole core, suggesting a strong potential for this compound to participate in similar cyclization strategies to yield highly substituted indazole derivatives.

Pyrimidine scaffolds are central to numerous therapeutic agents. The synthesis of pyrimidine analogs often involves the condensation of a suitable three-carbon unit with a compound containing an N-C-N fragment. Although this compound contains a nucleophilic amino group that could potentially be incorporated into a pyrimidine ring system, specific examples of its direct use in the synthesis of pyrimidine analogs were not identified in the reviewed literature. However, its role as a versatile intermediate in medicinal chemistry makes it a candidate for creating highly decorated aniline precursors that could subsequently be used in pyrimidine synthesis.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds to create complex substituted benzene and biphenyl systems. leapchem.com

Suzuki Coupling: The bromine atom on the ring can be readily coupled with various boronic acids or esters in Suzuki coupling reactions to introduce new aryl or alkyl groups. leapchem.com Patent literature demonstrates the use of this compound in Suzuki coupling sequences to synthesize complex heterocyclic compounds. google.comgoogleapis.com

Buchwald-Hartwig Amination: The bromine atom can also participate in Buchwald-Hartwig cross-coupling reactions to form new C-N bonds, attaching different amine moieties to the aromatic ring. leapchem.comgoogle.com This reaction is crucial for building molecules with multiple, distinct nitrogen-containing groups.

These reactions leverage the reactivity of the C-Br bond, allowing for the strategic construction of polysubstituted aromatic systems that would be difficult to assemble using classical methods.

Preparation of Advanced Intermediates for Specialty Chemicals and Materials

The unique electronic and structural features of this compound make it a valuable precursor for advanced intermediates used in specialty chemicals, particularly in the pharmaceutical and agrochemical industries. leapchem.com

Research documented in patent literature shows its use as a key intermediate in the synthesis of novel immunomodulators. google.comgoogle.com In these applications, the aniline is used as a scaffold onto which other complex fragments are attached, ultimately leading to compounds designed to treat diseases like cancer by modulating the PD-1/PD-L1 protein interaction. google.comgoogle.com For example, it has been used in amide coupling reactions to form N-(3-bromo-5-fluoro-2-methylphenyl) carboxamide intermediates, which are further elaborated into final drug candidates. google.com

Furthermore, it serves as a starting material for 3-substituted phenylamidine compounds developed as crop protection agents, specifically fungicides. google.com The synthesis involves reacting this compound with reagents like N-(dimethoxymethyl)-N-methylethanamine to create intermediates for new agricultural chemicals. google.com

| Application Area | Role of this compound | Resulting Product Class | Reference |

|---|---|---|---|

| Pharmaceuticals | Key building block in multi-step synthesis | Immunomodulators (PD-1/PD-L1 inhibitors) | google.comgoogle.com |

| Agrochemicals | Starting material for amidine synthesis | Fungicides for crop protection | google.com |

Stereoselective Synthesis and Chiral Derivatization Strategies

Stereoselective synthesis is critical in the preparation of modern pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. While this compound is used to build complex molecules that may ultimately be chiral, no specific examples were found in the reviewed literature where this compound itself is directly involved in a stereoselective reaction or a chiral derivatization strategy to establish a new stereocenter. Patent literature mentions that final products derived from this starting material can be resolved into optically active forms or prepared via stereoselective synthesis, but does not detail a specific chiral transformation involving the aniline itself. google.com

Applications of 3 Bromo 5 Fluoro 2 Methylaniline in Medicinal Chemistry and Drug Discovery

Utility as an Intermediate for Active Pharmaceutical Ingredients (APIs)

3-Bromo-5-fluoro-2-methylaniline is a highly functionalized aromatic amine that plays a significant role as a starting material or key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). google.com Its utility stems from the presence of multiple reactive sites on the aniline (B41778) ring, which medicinal chemists can exploit to construct larger, more complex drug candidates.

The bromine and fluorine atoms are particularly important for its synthetic versatility. The bromine atom can be readily functionalized through various well-established cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings. google.com These reactions allow for the strategic introduction of diverse aryl or heteroaryl groups, which are common structural motifs in modern pharmaceuticals. The fluorine atom and the methyl group on the ring help to fine-tune the electronic and steric properties of the molecule, which can significantly impact a drug's biological activity, metabolic stability, and pharmacokinetic profile. google.com This compound is a key building block for creating structurally diverse molecules, particularly in the development of targeted therapies for cancer.

Design and Synthesis of Kinase Inhibitors

The development of protein kinase inhibitors is a cornerstone of modern oncology and immunology. These drugs are designed to block specific kinases, which are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. The dysregulation of kinase activity is a hallmark of many diseases, including various cancers and autoimmune disorders. The this compound scaffold has proven instrumental in the creation of potent and selective kinase inhibitors.

A prominent application of this compound is in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK). BTK is an essential enzyme in the B-cell receptor signaling pathway, making it a critical target for treating B-cell malignancies and autoimmune diseases.

This aniline derivative serves as a core component for the synthesis of Remibrutinib, a highly potent and selective oral BTK inhibitor. Patent literature detailing the synthesis of Remibrutinib shows the incorporation of the 5-fluoro-2-methylphenyl moiety, which is derived from this compound. In the synthetic route, the aniline core is transformed into a boronic ester intermediate, which then participates in a cross-coupling reaction to build the final complex structure of the inhibitor.

| BTK Inhibitor | Mechanism | Potency (IC₅₀) |

| Remibrutinib | Covalent, Irreversible | 1 nM |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, allowing researchers to understand how the chemical structure of a compound influences its biological activity. This compound is an important scaffold for such studies in the development of BTK inhibitors. google.com

Development of Sirtuin 6 (SIRT6) Activators (e.g., MDL Compounds)

Implications for Cancer Research and Tumor Suppression

This compound has emerged as a significant intermediate in the synthesis of targeted cancer therapies, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target these kinases has revolutionized cancer treatment.